8-Methylchroman-4-one
Overview
Description
8-Methylchroman-4-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a benzene ring fused to a dihydropyran ring, with a methyl group attached at the eighth position
Mechanism of Action
Target of Action
8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Mode of Action
It’s known that the absence of a double bond in this compound between c-2 and c-3 results in significant variations in biological activities .
Biochemical Pathways
This compound is associated with diverse biological activities. It has been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of biological activities. For example, it has been used as an active compound in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Biochemical Analysis
Biochemical Properties
8-Methylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound interacts with tumor necrosis factor-alpha (TNF-α) inhibitors, which are involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is crucial for its inhibitory effect on acetylcholinesterase activity. Additionally, this compound can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the modulation of oxidative stress responses. This compound can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased detoxification of reactive oxygen species. Additionally, this compound can influence the levels of metabolites involved in energy production, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress responses and energy metabolism. The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction involves the use of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 8-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromones.
Reduction: Reduction reactions can convert it to chroman derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using aluminum chloride as a catalyst.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted chromanones depending on the substituents used.
Scientific Research Applications
8-Methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of cosmetics and pharmaceuticals due to its bioactive properties.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl group at the eighth position.
Chromone: Contains a double bond between C2 and C3, unlike chromanones.
Flavanone: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 8-Methylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanones and chromones. Its methyl group at the eighth position enhances its lipophilicity and potentially its bioavailability .
Properties
IUPAC Name |
8-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHXFIRIHICKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457172 | |
Record name | 8-methylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-56-2 | |
Record name | 8-methylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the 8-methylchroman-4-ones identified in Polygonatum verticillatum and what is their potential biological activity?
A1: Two 8-methylchroman-4-one derivatives were isolated from the rhizomes of Polygonatum verticillatum: 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one []. These compounds share a core chroman-4-one structure with variations in the substituents at the 3-position. The presence of hydroxyl groups and a methoxybenzyl group are notable structural features.
Q2: How were the this compound derivatives from Polygonatum verticillatum quantified?
A2: A validated ultrahigh-performance liquid chromatography diode array detector quadrupole time-of-flight (UHPLC-DAD/QTOF) method was developed for the identification and quantification of this compound derivatives in Polygonatum verticillatum extracts and fractions []. This method offered high sensitivity and accuracy for determining the concentration of these compounds in plant material.
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